methyl cyclononanecarboxylate
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Overview
Description
Methyl cyclononanecarboxylate is an organic compound with the molecular formula C11H20O2. It is an ester derived from cyclononanecarboxylic acid and methanol. This compound is part of the larger family of cycloalkane carboxylates, which are known for their unique ring structures and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cyclononanecarboxylate can be synthesized through the esterification of cyclononanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of the reactants to the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclononanecarboxylic acid or cyclononanone.
Reduction: Cyclononanemethanol.
Substitution: Various substituted cyclononanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl cyclononanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl cyclononanecarboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of cyclononanecarboxylic acid and methanol. This process can be facilitated by esterases or other hydrolytic enzymes.
Comparison with Similar Compounds
- Methyl cyclopentanecarboxylate
- Methyl cyclohexanecarboxylate
- Methyl cyclooctanecarboxylate
Comparison: Methyl cyclononanecarboxylate is unique due to its larger ring size compared to its counterparts. This larger ring size can influence its chemical reactivity and physical properties, such as boiling point and solubility. The increased ring size may also affect its interaction with biological targets, potentially leading to different biological activities and applications.
Properties
CAS No. |
91213-00-2 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl cyclononanecarboxylate |
InChI |
InChI=1S/C11H20O2/c1-13-11(12)10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3 |
InChI Key |
RBOXZYJJTXDHAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCCCCC1 |
Purity |
95 |
Origin of Product |
United States |
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